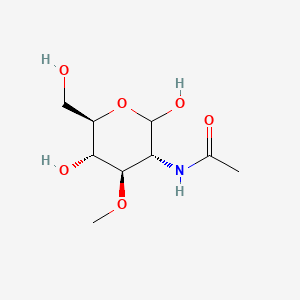

3-O-Methyl-N-acetyl-D-glucosamine

説明

Nomenclature and Historical Context

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose operates under an extensive nomenclature system that reflects both its structural complexity and its relationship to fundamental carbohydrate building blocks. The compound is systematically designated by multiple synonymous names, including 3-O-methyl-N-acetyl-D-glucosamine, N-acetyl-3-O-methyl-D-glucosamine, and the abbreviated forms 3-O-methyl-N-acetylglucosamine, which appear frequently in biochemical literature. The International Union of Pure and Applied Chemistry systematic name provides the complete stereochemical description: N-((3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxytetrahydro-2H-pyran-3-yl)acetamide.

The historical development of this compound emerged from systematic investigations into amino sugar metabolism and the search for specific inhibitors of N-acetylneuraminic acid biosynthesis pathways. Research conducted in the early 1990s established the compound's inhibitory properties against key enzymes in hexosamine metabolism, marking its entry into the glycobiological research toolkit. The compound's discovery represents part of broader efforts to understand and manipulate carbohydrate metabolic networks through selective enzymatic inhibition.

The molecular identifier systems assign this compound the InChI key SXGSBXSSPNINRW-VARJHODCSA-N and the simplified molecular-input line-entry system representation CC(=O)N[C@@H]1C@HOC. These standardized descriptors facilitate unambiguous identification across chemical databases and ensure consistent communication within the scientific community.

Classification within Carbohydrate Chemistry

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose occupies a specialized position within the broader classification of carbohydrate derivatives, specifically falling into the category of amino sugars with additional ether modifications. According to the systematic classification of monosaccharides, this compound belongs to the hexose family, containing six carbon atoms in its backbone structure, and more specifically to the amino sugar subclass due to the presence of the acetamido functional group at the C-2 position.

The compound represents a methylated ether derivative of N-acetylglucosamine, where the methyl ether formation at the 3-hydroxyl position creates a stable covalent modification that does not readily undergo hydrolysis under physiological conditions. This methylation pattern places it within the category of methyl ethers, which are extensively employed in structural studies of oligosaccharides and polysaccharides because their formation preserves glycosidic bonds while modifying specific hydroxyl positions.

From a stereochemical perspective, the compound maintains the D-configuration characteristic of naturally occurring hexoses, with the absolute configuration following the Fischer projection convention where all chiral centers are designated relative to D-glyceraldehyde. The pyranose ring adopts the energetically favorable chair conformation, with the acetamido group occupying an equatorial position to minimize steric interactions, consistent with conformational preferences observed in related N-acetylglucosamine derivatives.

The following table summarizes the key classification parameters:

| Classification Category | Designation |

|---|---|

| Monosaccharide Type | Hexose |

| Functional Group Class | Amino Sugar |

| Ether Modification | 3-O-methyl derivative |

| Ring Form | Pyranose |

| Stereochemical Series | D-configuration |

| Anomeric State | Mixed α/β forms |

Structural Relationship to N-acetylglucosamine

The structural relationship between 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose and its parent compound N-acetylglucosamine reveals both fundamental similarities and critical differences that determine their distinct biological activities. N-acetylglucosamine, recognized as one of the most abundant amino sugars and a primary component of chitin, serves as the structural foundation from which the methylated derivative is conceptually derived.

The core structural framework remains identical between the two compounds, with both molecules containing the characteristic pyranose ring system, the acetamido substituent at C-2, and the same absolute stereochemical configuration at all chiral centers. The defining structural difference lies exclusively in the methylation of the hydroxyl group at the C-3 position, where the parent N-acetylglucosamine bears a free hydroxyl group, while the derivative contains a methyl ether linkage.

This seemingly minor structural modification profoundly impacts the compound's biochemical properties and interactions with biological macromolecules. The methyl ether substitution eliminates the hydrogen bonding capability of the C-3 hydroxyl group, fundamentally altering the molecule's ability to participate in the extensive hydrogen bonding networks that characterize protein-carbohydrate interactions. Research has demonstrated that this modification is sufficient to convert N-acetylglucosamine from a substrate into a competitive inhibitor for specific enzymes in the hexosamine biosynthetic pathway.

Conformational analysis reveals that both compounds preferentially adopt the 4C1 chair conformation, with the acetamido group maintaining an equatorial orientation to minimize steric hindrance. However, the presence of the methyl ether at C-3 introduces subtle changes in the overall molecular geometry and electronic distribution that influence enzyme recognition and binding affinity.

The molecular weight difference between N-acetylglucosamine (221.2 g/mol) and its 3-O-methyl derivative (235.2 g/mol) reflects the addition of a single methyl group, while the chemical formula changes from C8H15NO6 to C9H17NO6. This modification preserves the overall polarity of the molecule while introducing a hydrophobic methyl substituent that can participate in van der Waals interactions with protein binding sites.

Significance in Glycobiology Research

The significance of 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose in glycobiology research stems primarily from its role as a selective enzyme inhibitor and its utility as a molecular probe for investigating carbohydrate metabolic pathways. The compound's most extensively characterized property involves its competitive inhibition of N-acetylglucosamine kinase, the first enzyme in the hexosamine biosynthetic pathway, with a dissociation constant of 17 micromolar in rat liver preparations.

This inhibitory activity has made the compound valuable for dissecting the complex regulatory networks that control hexosamine metabolism and N-acetylglucosamine utilization in cellular systems. Research has demonstrated that N-acetylglucosamine kinase represents a critical control point in the hexosamine biosynthetic pathway, which ultimately leads to the production of uridine diphosphate N-acetylglucosamine, the donor substrate for O-linked N-acetylglucosamine modifications. By selectively inhibiting this enzyme, 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose enables researchers to investigate the downstream consequences of reduced hexosamine flux.

The compound also exhibits non-competitive inhibition of N-acetylmannosamine kinase with a dissociation constant of 80 micromolar, providing additional utility for studying alternative pathways of amino sugar metabolism. This dual inhibitory specificity allows for comprehensive investigation of the interconnected metabolic networks that regulate amino sugar utilization and sialic acid biosynthesis.

In cellular studies using human hepatoma cell lines, treatment with 1 millimolar concentrations of 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose results in significant inhibition of radioactive N-acetylglucosamine incorporation into cellular glycoproteins, with 88% reduction observed. Similarly, the incorporation of radioactive N-acetylmannosamine into glycoproteins decreases by 70% under identical conditions, demonstrating the compound's effectiveness in cellular systems and its utility for investigating glycoprotein biosynthesis.

The research applications extend beyond simple enzyme inhibition studies to include investigations of protein-carbohydrate interactions and lectin binding specificity. Studies examining carbohydrate binding properties of plant lectins have employed methylated N-acetylglucosamine derivatives, including 3-O-methyl variants, to probe the structural requirements for specific recognition and binding. These investigations have revealed that methyl substitution at the 3-position significantly alters binding affinity and specificity, providing insights into the molecular basis of protein-carbohydrate recognition.

The compound's role in understanding O-linked N-acetylglucosamine modifications, a critical post-translational modification system, has become increasingly important as research reveals the extensive involvement of these modifications in cellular signaling, transcriptional regulation, and metabolic control. By modulating the availability of N-acetylglucosamine through selective enzyme inhibition, researchers can investigate the cellular consequences of altered O-linked N-acetylglucosamine levels and their impact on various biological processes.

特性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGSBXSSPNINRW-VARJHODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692824 | |

| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94825-74-8 | |

| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Protection of Hydroxyl Groups

Selective methylation at the C-3 position necessitates protection of other reactive hydroxyl groups (C-4, C-6) to prevent undesired side reactions. Benzylidene acetal protection is widely employed due to its stability under basic conditions. For example, Gerwig et al. (1999) demonstrated that 4,6-O-benzylidene-N-acetyl-D-glucosamine serves as an effective intermediate, allowing selective methylation at C-3 using methyl iodide in the presence of sodium hydride. Alternative protecting groups, such as trityl or silyl ethers, have also been explored but are less common due to steric hindrance or incompatibility with subsequent reaction conditions.

Methylation Reactions

Methylation of the C-3 hydroxyl group is typically performed using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). A study cited in Chemsrc (2024) reported a 78% yield when employing methyl iodide with potassium tert-butoxide as a base, highlighting the importance of base selection in minimizing side reactions. The reaction mechanism involves nucleophilic substitution, where the deprotonated hydroxyl group attacks the methyl electrophile.

Table 1: Comparison of Methylation Conditions

Deprotection and Final Isolation

Following methylation, benzylidene groups are removed via acid-catalyzed hydrolysis. Hydrochloric acid (HCl) in methanol or acetic acid/water mixtures (9:1 v/v) are standard reagents. Creative Biolabs’ protocol specifies that the final product is isolated using centrifugal evaporation, yielding a purity >95% as confirmed by HPLC. Crystallization from ethanol/water mixtures further enhances purity, with typical melting points reported at 189–191°C.

Analytical Characterization

Rigorous characterization ensures structural fidelity and purity. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming regioselectivity. Key spectral data include:

Mass spectrometry (MS) further validates molecular weight (m/z 235.234 [M+H]⁺), while HPLC with evaporative light scattering detection (ELSD) monitors purity.

Industrial and Research Applications

This compound’s primary application lies in inhibiting N-acetylglucosamine kinase (NAGK), a therapeutic target for metabolic disorders. Miwa et al. (1994) demonstrated that this compound selectively inhibits NAGK with an IC₅₀ of 0.8 μM, without affecting glucokinase activity. It also serves as a precursor for synthesizing glycosaminoglycan analogs and glycan array libraries .

化学反応の分析

反応の種類: 3-O-メチル-N-アセチル-D-グルコサミンは、メチル基の存在により、主に置換反応を起こします。 また、リン酸化反応にも参加することができ、特にN-アセチルグルコサミンキナーゼによるグルコースのリン酸化を阻害します .

一般的な試薬と条件:

主要な生成物: メチル化反応の主要な生成物は、3-O-メチル-N-アセチル-D-グルコサミンそのものです。 リン酸化阻害研究では、グルコースのリン酸化の減少が主要な観察結果です .

科学的研究の応用

Biochemical Research

Inhibition Studies:

Research has demonstrated that 2-acetamido-2-deoxy-D-glucose analogs exhibit significant inhibitory effects on various biological processes. For instance, studies show that certain analogs can inhibit the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs), suggesting a competitive mechanism affecting metabolic pathways. This inhibition was observed in primary hepatocyte cultures, where specific acetylated analogs reduced glucosamine incorporation without affecting protein synthesis pathways .

Lectin Binding:

The compound has been identified as a potent inhibitor of certain lectins, such as the BS II lectin. In comparative studies, 2-acetamido-2-deoxy-D-glucose was found to be over 100 times more effective than D-fructose and 400 times more effective than D-glucose in inhibiting lectin binding . This property is crucial for understanding carbohydrate-protein interactions and developing glycomimetics.

Synthesis of Glycosides

Organic Synthesis:

The compound serves as a building block in organic synthesis, particularly in the preparation of glycosides. For example, methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is synthesized using this compound as a precursor. Such glycosides are essential for studying carbohydrate chemistry and developing new therapeutic agents .

Conversion Procedures:

A notable application includes the conversion of 2-acetamido-2-deoxy-β-D-glucopyranose into 2-acetamido-2-deoxy-β-D-galactopyranose via biotransformation techniques. This process highlights the compound's versatility in generating structurally similar but functionally distinct carbohydrates .

Pharmaceutical Applications

Drug Development:

The compound's structural characteristics make it a candidate for drug development, particularly in targeting glycan-binding proteins involved in disease processes. Its derivatives are explored for their potential use in treating infections and inflammatory diseases due to their ability to modulate immune responses .

Antiviral Properties:

Research indicates that certain derivatives of 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose may possess antiviral properties, making them valuable in the design of antiviral drugs. Their ability to mimic natural substrates allows them to interfere with viral replication mechanisms .

Data Tables

Case Studies

-

Inhibition Mechanism Study:

A study conducted on primary hepatocytes demonstrated that methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside significantly inhibited D-[3H]glucosamine incorporation into GAGs, indicating its potential as an inhibitor in metabolic pathways related to glycoprotein synthesis . -

Lectin Binding Affinity:

Comparative analysis showed that 2-acetamido-2-deoxy-D-glucose was highly effective at inhibiting lectin binding compared to other monosaccharides, underscoring its utility in biochemical assays aimed at studying carbohydrate interactions . -

Synthesis and Conversion Techniques:

The conversion of N-acetylglucosamine into N-acetylgalactosamine using biotransformation techniques illustrates the compound's role in synthetic carbohydrate chemistry and its importance in creating biologically relevant molecules .

作用機序

3-O-メチル-N-アセチル-D-グルコサミンの主要な作用機序は、N-アセチルグルコサミンキナーゼとN-アセチルマンノサミンキナーゼの阻害です。 この阻害は、競合的結合によって起こり、化合物が酵素の活性部位に対して天然基質と競合します . これにより、グルコースおよびその他の関連する糖のリン酸化が減少します .

類似の化合物:

N-アセチル-D-グルコサミン: N-アセチルグルコサミンキナーゼの天然基質.

N-アセチルマンノサミン: N-アセチルマンノサミンキナーゼの別の基質.

独自性: 3-O-メチル-N-アセチル-D-グルコサミンは、メチル基により、グルコキナーゼなどの他の酵素に影響を与えることなく、特定のキナーゼの強力な阻害剤として作用できるという点でユニークです . この特異性により、生化学研究において貴重なツールとなります .

類似化合物との比較

N-acetyl-D-glucosamine: The natural substrate for N-acetylglucosamine kinase.

N-acetylmannosamine: Another substrate for N-acetylmannosamine kinase.

Uniqueness: 3-O-Methyl-N-acetyl-D-glucosamine is unique due to its methyl group, which allows it to act as a potent inhibitor of specific kinases without affecting other enzymes like glucokinase . This specificity makes it a valuable tool in biochemical research .

生物活性

2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose (commonly referred to as 3-O-methyl-GlcNAc) is a derivative of N-acetylglucosamine (GlcNAc) and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose is . The compound features an acetamido group at the second carbon and a methoxy group at the third carbon position, which contributes to its unique biochemical properties.

Inhibition of Glycosaminoglycan Synthesis

Research has demonstrated that 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose exhibits inhibitory effects on the incorporation of glucosamine into glycosaminoglycans (GAGs). A study using primary hepatocytes showed that this compound significantly reduced the incorporation of D-[^3H]glucosamine into GAGs without affecting total protein synthesis, suggesting a competitive inhibition mechanism within the metabolic pathways involved in GAG biosynthesis .

Lectin Binding Affinity

The binding affinity of 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose to various lectins has been investigated, revealing its potential as a glycan probe. It was found to be a potent inhibitor of certain lectins, demonstrating binding characteristics that are significantly stronger than those observed for D-glucose. Specifically, it was noted that the compound binds preferentially to lectins like concanavalin A, indicating its utility in glycan recognition studies .

Case Study: Inhibition Potency Comparison

A comparative study evaluated the inhibition potency of various monosaccharides, including 2-acetamido-2-deoxy-D-glucose (GlcNAc) analogs. Results indicated that 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose was over 100 times more effective than D-fructose and approximately 400 times more effective than D-glucose in inhibiting specific lectin interactions .

Table of Inhibition Potency

| Compound | Inhibition Potency (relative to D-fructose) |

|---|---|

| 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | >100 times |

| D-Fructose | 1 |

| D-Glucose | ~400 times |

Therapeutic Implications

The biological activities of 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose suggest potential therapeutic applications in areas such as:

- Antiviral Therapy : Given its inhibitory effects on glycosaminoglycan synthesis, it may play a role in modulating viral entry mechanisms that rely on GAGs as receptors.

- Cancer Research : The ability of this compound to interfere with cellular signaling pathways involving GAGs may have implications for cancer treatment strategies aimed at disrupting tumor growth and metastasis.

Q & A

Q. What synthetic strategies ensure regioselective glycosidic bond formation in 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose?

Regioselectivity in glycosylation requires precise control of reaction conditions, including temperature, pH, and protecting group strategies. For example, the β-glycosidic linkage in related compounds is optimized using anhydrous solvents (e.g., dichloromethane), catalytic acid (e.g., TMSOTf), and low temperatures (−20°C to 0°C) to minimize side reactions like α-anomer formation or aglycone migration. High-performance liquid chromatography (HPLC) is critical for real-time monitoring of reaction progress and purity assessment .

Q. How is the structural integrity of 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose validated post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for structural confirmation. For example:

- ¹H NMR : Peaks at δ 4.8–5.2 ppm confirm anomeric proton signals.

- MALDI-TOF MS : A molecular ion peak matching the calculated mass (e.g., m/z 1695.6106 [M–H]⁻) validates molecular weight.

Tabulated data from similar compounds shows >85% purity via HPLC, with retention times aligned to reference standards .

Q. What analytical methods quantify stability under varying pH conditions?

Stability assays involve incubating the compound in buffers (pH 2–9) at 37°C, followed by HPLC or LC-MS analysis. Degradation kinetics are modeled using first-order rate equations. For instance, glycosidic bonds in analogs show stability at pH 6–8 but hydrolyze rapidly under acidic (pH < 4) or alkaline (pH > 9) conditions .

Advanced Research Questions

Q. How does 3-O-methylation influence enzymatic processing by glycosyltransferases?

The 3-O-methyl group sterically hinders enzymatic glycosylation. Competitive inhibition assays with UDP-GlcNAc analogs reveal reduced catalytic efficiency (kcat/Km) in β-1,4-galactosyltransferases. X-ray crystallography of enzyme-substrate complexes further shows disrupted hydrogen bonding at the active site .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies in antimicrobial or lectin-binding data may arise from:

- Stereochemical variations : α vs. β anomers exhibit distinct bioactivity.

- Impurity profiles : Trace acetylated byproducts (e.g., 6-O-acetyl derivatives) can skew assays.

Rigorous purification (e.g., size-exclusion chromatography) and orthogonal validation (e.g., SPR for binding affinity) mitigate these issues .

Q. How are chemoenzymatic approaches applied to synthesize tailored glycoconjugates?

Stepwise enzymatic glycosylation using glycosyltransferases (e.g., GalT, GlcNAcT) enables site-specific modifications. For example:

Core synthesis : Chemical synthesis of the 3-O-methylated glucosamine backbone.

Enzymatic extension : Sequential addition of galactose or sialic acid residues using recombinant enzymes.

Yields >70% are achievable with optimized cofactor (e.g., UDP-Gal) concentrations .

Q. Can computational modeling predict glycan-protein interaction hotspots?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) identify key residues in lectins (e.g., galectin-3) that interact with the 3-O-methyl group. Free energy calculations (MM-PBSA) quantify binding affinities, correlating with SPR data (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。